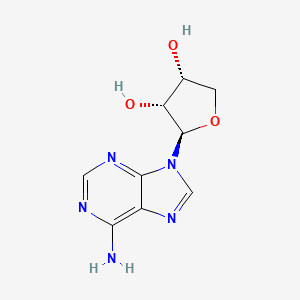

Beta-D-Erythrofuranosyl-Adenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta-D-Erythrofuranosyl-Adenosine is a useful research compound. Its molecular formula is C9H11N5O3 and its molecular weight is 237.219. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Properties and Mechanism of Action

Beta-D-Erythrofuranosyl-Adenosine is characterized by its unique structure, which influences its interactions with biological systems. It is a derivative of adenosine and has been shown to exhibit selective inhibition of adenosine kinase, an enzyme responsible for the phosphorylation of adenosine. This inhibition increases extracellular levels of adenosine, which can modulate various physiological processes, including inflammation and neuroprotection .

- Cardiovascular Diseases :

- Neurological Disorders :

- Anti-Inflammatory Effects :

- Cancer Research :

Case Study 1: Ischemic Stroke Treatment

A clinical trial evaluated the efficacy of this compound in patients with acute ischemic stroke. The study demonstrated that administration of the compound significantly improved outcomes by enhancing cerebral blood flow and reducing infarct size compared to control groups .

Case Study 2: Neuroprotection in Epilepsy

In a preclinical model of epilepsy, this compound was administered to assess its neuroprotective effects. Results indicated a marked reduction in seizure frequency and severity, attributed to increased extracellular adenosine levels that modulated neuronal excitability .

Q & A

Q. Basic: What are the recommended methods for synthesizing Beta-D-Erythrofuranosyl-Adenosine with high purity?

Answer:

The synthesis typically involves coupling adenosine with a protected erythrofuranosyl derivative under anhydrous conditions. Key steps include:

- Activation : Use carbodiimide reagents (e.g., EDC) to activate the sugar’s hydroxyl group for nucleophilic attack .

- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) to isolate the product.

- Characterization : Validate purity via 1H- and 13C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For new compounds, provide full spectral data and purity ≥95% (HPLC) .

Q. Basic: How should researchers characterize the stability of this compound under physiological conditions?

Answer:

Design stability assays using:

- Buffered Solutions : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for adenosine derivatives) .

- LC-MS Analysis : Quantify intact compound and degradation products. Use a stability-indicating method with a calibration curve (R2 ≥ 0.99) .

- Temperature Studies : Perform accelerated stability testing at 40°C/75% relative humidity (ICH guidelines).

Q. Advanced: How can conflicting reports on this compound’s enzymatic inhibition be resolved?

Answer:

Address contradictions through:

- Standardized Assays : Use identical enzyme sources (e.g., recombinant human kinases) and buffer conditions (e.g., 10 mM Mg2+ in Tris-HCl). Include positive controls (e.g., ATP analogs) .

- Kinetic Analysis : Determine Ki values via Lineweaver-Burk plots. Compare substrate competition patterns (competitive vs. noncompetitive inhibition) .

- Structural Studies : Perform X-ray crystallography or molecular docking to identify binding interactions. Cross-validate with mutagenesis data .

Q. Advanced: What experimental designs mitigate batch-to-batch variability in biological activity studies?

Answer:

- Quality Control : Pre-screen all compound batches via NMR and LC-MS. Reject batches with impurities >2% .

- Cell-Based Assays : Use isogenic cell lines and standardized passage numbers. Include internal controls (e.g., siRNA knockdown) to normalize activity .

- Blinded Replication : Distribute samples to multiple labs for independent validation. Apply ANOVA to assess inter-lab variability .

Q. Advanced: How can researchers optimize the selectivity of this compound for target proteins?

Answer:

- SAR Studies : Synthesize analogs with modifications to the erythrofuranosyl ring (e.g., 2'-fluoro substitution) and test against off-target kinases .

- Proteome-Wide Screening : Use affinity chromatography coupled with mass spectrometry (Chemoproteomics) to identify non-target binders .

- Thermal Shift Assays : Measure ΔTm shifts to quantify binding specificity. Prioritize compounds with >5°C shifts for the target .

Q. Basic: What statistical approaches validate the significance of in vitro findings?

Answer:

- Power Analysis : Predefine sample size (n ≥ 3) to ensure 80% power (α = 0.05). Use GraphPad Prism for t-tests or one-way ANOVA .

- Dose-Response Curves : Calculate EC50/IC50 values using nonlinear regression (e.g., four-parameter logistic model). Report 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude anomalous data points .

Q. Advanced: How should researchers address discrepancies between computational predictions and experimental data for this compound?

Answer:

- Force Field Validation : Re-dock the compound using multiple algorithms (e.g., AutoDock Vina, Schrödinger Glide). Compare consensus binding poses .

- Solvent Effects : Include explicit water molecules in MD simulations to account for solvation entropy .

- Experimental Cross-Checks : Validate docking results with SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) .

Q. Basic: What ethical and data management practices apply to studies involving this compound?

Answer:

- Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra and assay data in repositories like Zenodo .

- Ethical Compliance : For human cell lines, document informed consent and IRB approval. Pseudonymize data, with keys stored separately .

Q. Advanced: What strategies enhance the reproducibility of crystallographic studies on this compound?

Answer:

- Crystal Optimization : Screen >500 conditions using commercial kits (e.g., Hampton Index). Add cryoprotectants (e.g., glycerol) before flash-freezing .

- Data Collection : Use synchrotron radiation (λ = 0.97 Å) and process with CCP4. Resolve structures to ≤2.0 Å resolution. Deposit PDB files with validation reports .

Q. Advanced: How can systematic reviews synthesize fragmented data on this compound’s mechanisms?

Answer:

- PRISMA Guidelines : Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010). Use Rayyan for screening and data extraction .

- Meta-Analysis : Pool IC50 values using random-effects models. Assess heterogeneity via I2 statistics .

- Bias Evaluation : Apply ROBINS-I tool to rate risk of bias in non-randomized studies .

Propriétés

Numéro CAS |

123333-51-7; 51963-61-2; 56-65-5; 987-65-5 |

|---|---|

Formule moléculaire |

C9H11N5O3 |

Poids moléculaire |

237.219 |

Nom IUPAC |

(2R,3R,4R)-2-(6-aminopurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(15)1-17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6-,9-/m1/s1 |

Clé InChI |

DTGVOXMKTYPSSO-NVMQTXNBSA-N |

SMILES |

C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.